Cas no 950746-21-1 (6,8-dichloro-2H-2,7-naphthyridin-1-one)

6,8-dichloro-2H-2,7-naphthyridin-1-one structure
950746-21-1 structure
Produktname:6,8-dichloro-2H-2,7-naphthyridin-1-one
CAS-Nr.:950746-21-1
MF:C8H4Cl2N2O
MW:215.036159515381
MDL:MFCD17014633
CID:840225
PubChem ID:58093797

6,8-dichloro-2H-2,7-naphthyridin-1-one Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 6,8-Dichloro-2,7-naphthyridin-1-ol
    • 6,8-Dichloro-2,7-naphthyridin-1(2H)-one
    • 6,8-Dichloro-2,7-naphthyridine-1(2H)-one
    • 2,7-Naphthyridin-1(2H)-one, 6,8-dichloro-
    • UIVWSQSYQQDTRE-UHFFFAOYSA-N
    • 6331AC
    • FCH1351831
    • AB0095153
    • AX8227584
    • 6,8-dichloro-2H-2,7-naphthyridin-1-one
    • 6,8-Dichloro-2,7-naphthyridin-1(2H)-one (ACI)
    • 6,8-Dichloro-1-hydroxy-2,7-naphthyridine
    • DTXSID70728800
    • SCHEMBL1050400
    • AKOS016003574
    • DB-359269
    • 950746-21-1
    • MFCD17014633
    • AKOS023809141
    • SY232906
    • MDL: MFCD17014633
    • Inchi: 1S/C8H4Cl2N2O/c9-5-3-4-1-2-11-8(13)6(4)7(10)12-5/h1-3H,(H,11,13)
    • InChI-Schlüssel: UIVWSQSYQQDTRE-UHFFFAOYSA-N
    • Lächelt: O=C1C2C(=CC(=NC=2Cl)Cl)C=CN1

Berechnete Eigenschaften

  • Genaue Masse: 213.9700681g/mol
  • Monoisotopenmasse: 213.9700681g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 13
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 257
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 42
  • XLogP3: 2.2

Experimentelle Eigenschaften

  • Dichte: 1.544

6,8-dichloro-2H-2,7-naphthyridin-1-one Sicherheitsinformationen

6,8-dichloro-2H-2,7-naphthyridin-1-one Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Chemenu
CM140997-10g
6,8-Dichloro-2,7-naphthyridin-1(2H)-one
950746-21-1 97%
10g
$*** 2023-05-29
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GE631-50mg
6,8-dichloro-2H-2,7-naphthyridin-1-one
950746-21-1 97%
50mg
449.0CNY 2021-07-14
Alichem
A219007909-1g
6,8-Dichloro-2,7-naphthyridin-1(2H)-one
950746-21-1 97%
1g
$712.80 2023-08-31
Alichem
A219007909-250mg
6,8-Dichloro-2,7-naphthyridin-1(2H)-one
950746-21-1 97%
250mg
$285.12 2023-08-31
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GE631-200mg
6,8-dichloro-2H-2,7-naphthyridin-1-one
950746-21-1 97%
200mg
1123.0CNY 2021-07-14
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D897989-100mg
6,8-Dichloro-2,7-naphthyridin-1(2H)-one
950746-21-1 97%
100mg
¥842.40 2022-01-11
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D897989-1g
6,8-Dichloro-2,7-naphthyridin-1(2H)-one
950746-21-1 97%
1g
¥3,369.60 2022-01-11
Chemenu
CM140997-250mg
6,8-Dichloro-2,7-naphthyridin-1(2H)-one
950746-21-1 97%
250mg
$*** 2023-05-29
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTLK0001-500MG
6,8-dichloro-2H-2,7-naphthyridin-1-one
950746-21-1 97%
500MG
¥ 2,046.00 2023-04-12
Fluorochem
226260-250mg
6,8-Dichloro-2,7-naphthyridin-1(2H)-one
950746-21-1 95%
250mg
£143.00 2022-02-28

6,8-dichloro-2H-2,7-naphthyridin-1-one Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
Referenz
1,6-Naphthyridin-5(6H)-one compounds as HPK1 antagonists and their preparation, pharmaceutical compositions and use in the treatment of cancer
, World Intellectual Property Organization, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ;  rt; 8 h, 45 °C
1.2 Solvents: Water ;  cooled; 10 min, rt
Referenz
Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity
Taniguchi, Toru ; Inagaki, Hiroaki; Baba, Daichi; Yasumatsu, Isao; Toyota, Akiko; et al, ACS Medicinal Chemistry Letters, 2019, 10(5), 737-742

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ;  18 h, 45 °C
Referenz
Compounds for treatment of cancer
, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ;  18 h, 45 °C
Referenz
Preparation of heterocycles for inhibiting wnt signal transduction
, China, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ;  16 h, 45 °C
Referenz
Compound used as RET kinase inhibitor for treating cancer
, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ;  18 h, 45 °C
Referenz
Preparation of substituted pyridopyrimidinamines as TAM kinase inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ;  18 h, 45 °C
Referenz
Tumor biomarkers and use thereof
, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ;  18 h, 45 °C; 45 °C → rt
Referenz
Compounds for treatment of fibrosis diseases
, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ;  90 min, rt → 60 °C
Referenz
Process for preparing 1-halo-2,7-naphthyridine derivatives
, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ;  6 h, 60 °C; 1 h, rt
Referenz
Naphthyridine compounds and compositions as kinase inhibitors and their preparation and use in the treatment of kinase-mediated diseases
, World Intellectual Property Organization, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
Referenz
Bicyclic inhibitors of alk
, United States, , ,

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ;  overnight, 45 °C
Referenz
Bicyclic heterocycles as anaphastic lymphoma kinase (ALK) inhibitors and their preparation and use for the treatment of cancer
, World Intellectual Property Organization, , ,

Herstellungsverfahren 13

Reaktionsbedingungen
Referenz
Synthesis of fused heterocyclic DYRK1A inhibitors treating neurological disorders
, World Intellectual Property Organization, , ,

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ;  18 h, 45 °C
Referenz
Preparation of substituted naphthyridinamines, quinazolinamines and pyridopyrazinamines as WNT signaling inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ;  overnight, 45 °C
1.2 Reagents: Water ;  cooled
Referenz
Bicyclic heterocycles as ALK inhibitors and their preparation and use for the treatment of cancer
, World Intellectual Property Organization, , ,

6,8-dichloro-2H-2,7-naphthyridin-1-one Raw materials

6,8-dichloro-2H-2,7-naphthyridin-1-one Preparation Products

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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:950746-21-1)6,8-dichloro-2H-2,7-naphthyridin-1-one
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Reinheit:99%/99%
Menge:1g/5g
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